molecular formula C13H18BrNO B7911251 2-bromo-N-(2,6-diethylphenyl)propanamide

2-bromo-N-(2,6-diethylphenyl)propanamide

Cat. No.: B7911251
M. Wt: 284.19 g/mol
InChI Key: XYLPVIJOTOKAKQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,6-diethylphenyl)propanamide is an organic compound with the molecular formula C13H18BrNO It is a brominated amide derivative of propanamide, characterized by the presence of a bromine atom and a 2,6-diethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,6-diethylphenyl)propanamide typically involves the bromination of N-(2,6-diethylphenyl)propanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,6-diethylphenyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or alkoxides.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(2,6-diethylphenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,6-diethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its interactions with biological molecules may involve binding to specific receptors or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

2-bromo-N-(2,6-diethylphenyl)propanamide can be compared with other similar compounds such as:

    2-bromo-N-(2,6-dimethylphenyl)propanamide: Similar structure but with methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.

    2-bromo-N-(2,6-diisopropylphenyl)propanamide: Larger isopropyl groups result in increased steric hindrance and potentially different reactivity.

    2-chloro-N-(2,6-diethylphenyl)propanamide: Chlorine atom instead of bromine, affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(2,6-diethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLPVIJOTOKAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure described in Example 8A using 2,6-diethylaniline and 2-bromopropionyl bromide the desired intermediate was obtained in 80% yield. Recrystallized from abs. methanol it melted at 197°-199° C.
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